molecular formula C9H18ClNO2 B2711074 2-[(oxolan-2-yl)methyl]morpholine hydrochloride CAS No. 2228082-53-7

2-[(oxolan-2-yl)methyl]morpholine hydrochloride

Cat. No.: B2711074
CAS No.: 2228082-53-7
M. Wt: 207.7
InChI Key: DBYJTLBHVIJVTG-UHFFFAOYSA-N
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Description

2-[(oxolan-2-yl)methyl]morpholine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its structure incorporates two privileged heterocyclic scaffolds: morpholine and tetrahydrofuran (oxolane). The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, highly valued for its ability to fine-tune key properties of drug candidates . Its presence in a molecule can significantly influence solubility, metabolic stability, and overall bioavailability . Furthermore, morpholine derivatives are investigated for their diverse pharmacological activities and are found in molecules studied for anticancer, anti-inflammatory, antiviral, and antimicrobial applications . The integration of the tetrahydrofuran moiety adds another dimension of molecular complexity, potentially contributing to the compound's three-dimensional shape and binding interactions. While the specific biological profile and precise mechanism of action for this compound require further investigation, its structure positions it as a valuable scaffold for constructing more complex molecules. Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop novel bioactive agents targeting a range of therapeutic areas .

Properties

IUPAC Name

2-(oxolan-2-ylmethyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-8(11-4-1)6-9-7-10-3-5-12-9;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYJTLBHVIJVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2CNCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(oxolan-2-yl)methyl]morpholine hydrochloride typically involves the reaction of tetrahydrofuran-2-carbaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product undergoes rigorous quality control to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(oxolan-2-yl)methyl]morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives .

Scientific Research Applications

2-[(oxolan-2-yl)methyl]morpholine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(oxolan-2-yl)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-[(oxolan-2-yl)methyl]morpholine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
This compound C₉H₁₈ClNO₃ (hypothetical) ~207.5 (calculated) Not reported THF substituent, hydrochloride salt -
Viloxazine hydrochloride C₁₃H₂₀ClNO₃ 273.79 185–186 Ethoxyphenoxy substituent, CNS agent
4-(2-Chloroethyl)morpholine hydrochloride C₆H₁₃Cl₂NO ~185.9 (calculated) Not reported Chloroethyl group, synthetic intermediate
2-(4-Bromothiophen-2-yl)-2-{[(oxolan-2-yl)methyl]amino}acetic acid hydrochloride C₁₁H₁₅BrClNO₃S 373.67 Not reported Bromothiophene, THF-methylamino group
3-(Oxolan-2-yl)pyrrolidine C₈H₁₅NO 141.21 Not reported Pyrrolidine core, THF substituent
Key Observations:
  • Salt Forms : Hydrochloride salts (common in Viloxazine and 4-(2-chloroethyl)morpholine) improve solubility and bioavailability for pharmaceutical applications .
  • Functional Groups: Viloxazine’s ethoxyphenoxy group introduces aromaticity, which is absent in the THF-substituted target compound. This difference may lead to divergent receptor-binding profiles .
Viloxazine Hydrochloride (C₁₃H₂₀ClNO₃)
  • Activity: Approved antidepressant with norepinephrine reuptake inhibition.
  • Toxicity : Oral human TDLo (lowest toxic dose) of 25 mg/kg over 6 days caused CNS effects (e.g., dizziness) .
  • Comparison: The THF substituent in the target compound lacks aromaticity, which may reduce affinity for monoamine transporters compared to Viloxazine’s ethoxyphenoxy group.
4-(2-Chloroethyl)morpholine Hydrochloride
  • Use : Intermediate in organic synthesis (e.g., Example 146 in ).
  • Reactivity : The chloroethyl group may participate in nucleophilic substitution reactions, unlike the stable THF substituent .
Bromothiophene-THF Derivative ()
  • Structure: Combines a bromothiophene and THF-methylamino group.
  • Potential: Bromothiophene’s electron-withdrawing properties could modulate electronic effects in the molecule, differing from the target compound’s simpler substituent .

Biological Activity

2-[(Oxolan-2-yl)methyl]morpholine hydrochloride is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes a morpholine ring and an oxolane (tetrahydrofuran) moiety. This structural configuration is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial and antiviral activities. For instance, derivatives of morpholine have shown effectiveness against various pathogens, suggesting that this compound may possess similar properties.

Table 1: Antimicrobial Activity of Morpholine Derivatives

CompoundActivity TypePathogens TargetedReference
Morpholine Derivative AAntibacterialStaphylococcus aureus
Morpholine Derivative BAntiviralInfluenza Virus
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within microbial cells. Similar compounds have been shown to inhibit enzymes critical for microbial survival, thereby exerting their antimicrobial effects .

Case Studies

Several studies have explored the biological activities of morpholine derivatives:

  • Study on Antiviral Activity : A study demonstrated that morpholine derivatives could inhibit viral replication through interference with viral protein synthesis. This suggests potential therapeutic applications for this compound in treating viral infections .
  • Antimicrobial Efficacy : Another investigation assessed the efficacy of various morpholine derivatives against Escherichia coli and Candida albicans, showing promising results that warrant further exploration into the biological activity of this compound.

Research Findings

Recent advancements in drug design have highlighted the importance of oxolane-containing compounds in medicinal chemistry. For example, oxolane derivatives have been synthesized and evaluated for their potential as drug candidates with improved pharmacological profiles .

Table 2: Summary of Research Findings

Study FocusFindingsReference
Antiviral ActivityInhibition of viral replication in vitro
Antimicrobial EfficacyEffective against E. coli and C. albicans
Drug Design InnovationsDevelopment of oxolane-based therapeutics

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-[(oxolan-2-yl)methyl]morpholine hydrochloride?

  • Methodological Answer : The compound can be synthesized via alkylation of morpholine with 2-(halomethyl)oxolane (e.g., 2-(chloromethyl)tetrahydrofuran). A nucleophilic substitution reaction under basic conditions (e.g., potassium carbonate) facilitates the formation of the morpholine derivative. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) is recommended.
  • Reference : Similar strategies are employed for structurally related psychotropic morpholine derivatives like viloxazine hydrochloride .

Q. Which analytical techniques are critical for confirming molecular structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and ring integrity.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C-O-C in oxolan).
  • Elemental Analysis : Quantification of C, H, N, and Cl to validate stoichiometry.
    • Reference : Standard characterization protocols for hydrochloride salts, as outlined in pharmacopeial guidelines .

Advanced Research Questions

Q. How can HPLC methods be optimized to separate and quantify process-related impurities?

  • Methodological Answer :

  • Column : Reverse-phase C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient elution with acetonitrile/0.1% trifluoroacetic acid (TFA) in water.
  • Detection : UV at 220–254 nm for impurity profiling.
  • Validation : Linearity (R² > 0.999), precision (%RSD < 2%), and limit of detection (LOD < 0.1%).
    • Reference : Impurity analysis for related morpholine hydrochlorides using EP/ICH guidelines .

Q. What experimental designs are essential for forced degradation studies?

  • Methodological Answer :

  • Thermal Stress : 40–80°C for 1–4 weeks in sealed containers.
  • Photolytic Stress : Exposure to UV light (ICH Q1B guidelines).
  • Hydrolytic Stress : Acidic (0.1M HCl), neutral, and alkaline (0.1M NaOH) conditions at 25–60°C.
  • Analysis : Monitor degradation via HPLC-UV and LC-MS/MS for structural elucidation.
    • Reference : Stability protocols for oxycodone hydrochloride and related APIs .

Q. How can computational modeling predict pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solubility in lipid bilayers using logP calculations.
  • Docking Studies : Target receptors (e.g., neurotransmitter transporters) using homology models.
  • ADMET Prediction : Tools like SwissADME to assess absorption and metabolic pathways.
    • Reference : Structural analogs like viloxazine hydrochloride inform receptor-binding hypotheses .

Data Contradiction and Analysis

Q. How to resolve discrepancies in solubility data across solvent systems?

  • Methodological Answer :

  • Standardization : Use pharmacopeial buffered solutions (pH 1.2–7.4) and controlled temperature (25°C ± 0.5).
  • Techniques : Shake-flask method with HPLC quantification.
  • Validation : Cross-validate with nephelometry for turbid solutions.
    • Reference : Certified reference material (CRM) protocols for hydrochloride salts .

Q. What strategies isolate and characterize degradation products?

  • Methodological Answer :

  • Isolation : Preparative HPLC or TLC for bulk impurity collection.
  • Structural Elucidation : LC-MS/MS for fragmentation patterns and 2D NMR (COSY, HSQC) for connectivity.
  • Quantification : External calibration curves using impurity CRMs.
    • Reference : Impurity isolation workflows for amiodarone hydrochloride .

Pharmacological Evaluation

Q. Which in vitro assays are suitable for preliminary bioactivity assessment?

  • Methodological Answer :

  • Radioligand Binding Assays : Target serotonin/norepinephrine transporters (SERT/NET).
  • Functional Assays : cAMP modulation in transfected HEK293 cells.
  • Cytotoxicity Screening : MTT assay on neuronal cell lines (e.g., SH-SY5Y).
    • Reference : Psychotropic activity of viloxazine hydrochloride guides assay selection .

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